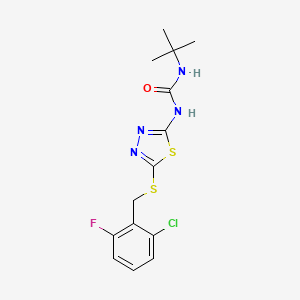

1-(Tert-butyl)-3-(5-((2-chloro-6-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)urea

Description

This compound belongs to the 1,3,4-thiadiazole-urea class, characterized by a thiadiazole core linked to a urea moiety. The tert-butyl group at the urea nitrogen and the 2-chloro-6-fluorobenzylthio substituent on the thiadiazole ring distinguish it from analogs. Such structural features influence its physicochemical properties (e.g., solubility, thermal stability) and biological interactions, particularly in therapeutic contexts like antifungal or antitumor applications .

Properties

IUPAC Name |

1-tert-butyl-3-[5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClFN4OS2/c1-14(2,3)18-11(21)17-12-19-20-13(23-12)22-7-8-9(15)5-4-6-10(8)16/h4-6H,7H2,1-3H3,(H2,17,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXKRFQJAIRMSCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)NC1=NN=C(S1)SCC2=C(C=CC=C2Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClFN4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(Tert-butyl)-3-(5-((2-chloro-6-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)urea typically involves multiple steps, starting with the preparation of the thiadiazole ring. The synthetic route often includes the following steps:

Formation of the Thiadiazole Ring: This is usually achieved by reacting appropriate thiosemicarbazides with chlorinated aromatic compounds under acidic conditions.

Introduction of the Benzylthio Group: The thiadiazole intermediate is then reacted with 2-chloro-6-fluorobenzyl chloride in the presence of a base to introduce the benzylthio group.

Urea Formation: Finally, the tert-butyl isocyanate is reacted with the thiadiazole intermediate to form the urea moiety.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(Tert-butyl)-3-(5-((2-chloro-6-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)urea undergoes various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, which may target the urea moiety or the thiadiazole ring.

Substitution: The benzylthio group can undergo nucleophilic substitution reactions, especially in the presence of strong nucleophiles.

Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions, leading to the formation of amines and carbon dioxide.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Tert-butyl)-3-(5-((2-chloro-6-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)urea has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(Tert-butyl)-3-(5-((2-chloro-6-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)urea involves its interaction with specific molecular targets. The thiadiazole ring and urea moiety are known to interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Analogues in the 1,3,4-Thiadiazole-Urea Family

Key analogs (Table 1) share the thiadiazole-urea scaffold but differ in substituents, leading to variations in activity and properties.

Table 1: Comparative Analysis of Selected Thiadiazole-Urea Derivatives

Key Observations:

Triazole-containing derivatives (e.g., 8d, 8e) show antifungal activity due to their similarity to fluconazole, suggesting that the target compound’s lack of a triazole moiety might limit its antifungal efficacy .

Physicochemical Properties :

- Melting points for thiadiazole-urea analogs range from 145–160°C, influenced by aromatic substituents and hydrogen-bonding capacity. The tert-butyl group in the target compound could lower melting points due to steric hindrance .

- Oxadiazole analogs () exhibit distinct solubility profiles compared to thiadiazoles, highlighting the role of the heterocyclic core .

Synthetic Routes :

- The target compound likely follows a synthesis pathway similar to , involving mercapto-thiadiazole intermediates and nucleophilic substitution. Yields (56–70% in analogs) depend on substituent reactivity and purification methods .

Biological Activity

1-(Tert-butyl)-3-(5-((2-chloro-6-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)urea is a synthetic compound derived from the thiadiazole family, known for its diverse biological activities. This article reviews the biological activities attributed to this compound, including its antimicrobial, anti-inflammatory, and anticancer properties, supported by empirical data and case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C₁₅H₁₈ClF N₃OS

- Molecular Weight : 335.84 g/mol

- CAS Number : Not available in current databases.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial effects due to their ability to inhibit various pathogens. For instance, studies have shown that compounds with a thiadiazole moiety can effectively inhibit bacterial growth at concentrations ranging from 12.5 to 100 μg/mL .

| Compound | Activity | IC50 (µM) |

|---|---|---|

| Thiadiazole Derivative | Antibacterial | 0.87 - 8.32 |

| Control (Thiourea) | Antibacterial | 22.54 |

The compound’s efficacy against urease-positive microorganisms has been documented, with enhanced activity observed in fluorine-substituted analogs .

Anti-inflammatory Properties

Thiadiazole derivatives have also been linked to anti-inflammatory effects. The presence of the thiadiazole ring enhances lipophilicity, allowing better membrane penetration and subsequent biological activity .

Anticancer Activity

This compound has shown potential as an anticancer agent. In vitro studies have demonstrated that derivatives containing the thiadiazole structure exhibit cytotoxicity against various cancer cell lines. For example, one study reported an antiproliferative effect on U937 cells with an IC50 value significantly lower than that of standard chemotherapeutics .

Study on Urease Inhibition

A recent study evaluated the urease inhibition properties of several thiadiazole derivatives, including our compound of interest. The results indicated that the compound exhibited strong urease inhibitory activity with an IC50 value of 0.87 µM, outperforming traditional inhibitors . This suggests potential applications in treating conditions like kidney stones where urease plays a critical role.

Evaluation of Antimicrobial Properties

In a comparative study, various thiadiazole derivatives were tested for their antimicrobial properties against a panel of bacteria and fungi. The results indicated that compounds similar to this compound showed moderate to good inhibition at concentrations as low as 12.5 µg/mL .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.